molecular formula C10H16O B2764129 Cyclobutyl(cyclopentyl)methanone CAS No. 1516430-83-3

Cyclobutyl(cyclopentyl)methanone

Cat. No. B2764129
CAS RN: 1516430-83-3
M. Wt: 152.237
InChI Key: KVCYAWTZFSIRQG-UHFFFAOYSA-N
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Description

Cyclobutyl(cyclopentyl)methanone is a compound with the molecular formula C10H16O. It consists of a cyclobutyl and a cyclopentyl group attached to a methanone .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclobutyl ring and a cyclopentyl ring attached to a methanone. The InChI code for this compound is 1S/C10H16O/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-9H,1-7H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.24. It is a liquid at room temperature and has a purity of 95%. The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antitubercular Applications

Cyclobutyl derivatives have been synthesized and evaluated for their antitubercular properties. For instance, (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone was identified as a potent compound against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations indicative of significant antitubercular activity both in vitro and in vivo (Sriram et al., 2006).

Antimicrobial Activity

Cyclobutyl compounds have also been investigated for their antimicrobial activities. Research involving the crude extract, fractions, and compounds from stem bark of Ficus ovata showed that certain cyclobutyl-containing compounds exhibit antimicrobial properties against a range of microorganisms, providing a basis for developing new antimicrobial drugs (Kuete et al., 2009).

Chemical Synthesis and Rearrangements

The synthesis and rearrangement of cyclobutyl methanol derivatives, such as in the approach to (±)-cerapicol, demonstrate the compound's utility in organic synthesis, enabling the creation of complex molecular structures through strategic chemical transformations (El-Hachach et al., 1999).

Synthetic Methodologies

Cyclobutyl derivatives are pivotal in the development of new synthetic methodologies. For example, the photocycloaddition of S,S-dioxo-benzothiophene-2-methanol explored the formation of cyclobutane rings, a challenging task due to their constrained nature. This work highlighted the potential of using cyclobutyl compounds in the synthesis of drugs and synthetic intermediates (O'Hara et al., 2019).

Safety and Hazards

The compound is labeled with the GHS02 pictogram, indicating that it is flammable. The hazard statement H226 suggests that it is flammable in liquid and vapor form. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. Containers should be kept tightly closed and grounded/bonded electrically. Protective gloves and eye/face protection should be used. In case of fire, it should be extinguished using dry sand, dry chemical, or alcohol-resistant foam .

properties

IUPAC Name

cyclobutyl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYAWTZFSIRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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